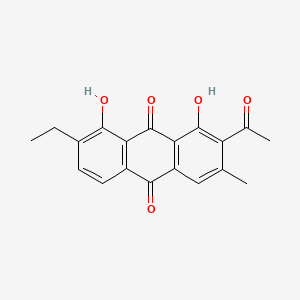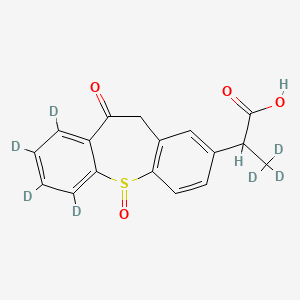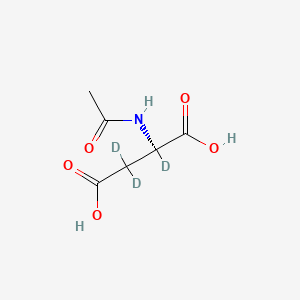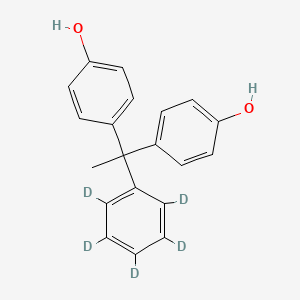
Bisphenol AP-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bisphenol AP-d5 is a deuterium-labeled analog of Bisphenol AP. It is a stable isotope-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This labeling is often used in scientific research to trace and quantify the compound in various applications. Bisphenol AP itself is a derivative of Bisphenol A, a well-known industrial chemical used in the production of polycarbonate plastics and epoxy resins .
Métodos De Preparación
The synthesis of Bisphenol AP-d5 involves the incorporation of deuterium atoms into the Bisphenol AP molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the selective incorporation of deuterium atoms. Industrial production methods for this compound are similar to those used for other deuterium-labeled compounds, involving large-scale synthesis and purification processes .
Análisis De Reacciones Químicas
Bisphenol AP-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. .
Aplicaciones Científicas De Investigación
Bisphenol AP-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and products, particularly in the field of polymers and resins .
Mecanismo De Acción
The mechanism of action of Bisphenol AP-d5 involves its interaction with various molecular targets and pathways. As a deuterium-labeled analog, it behaves similarly to Bisphenol AP but with altered pharmacokinetic and metabolic profiles. The deuterium atoms can affect the rate of chemical reactions and the stability of the compound, leading to differences in its biological effects. The molecular targets of this compound include enzymes and receptors involved in metabolic pathways, and its effects can be studied using techniques like mass spectrometry and nuclear magnetic resonance .
Comparación Con Compuestos Similares
Bisphenol AP-d5 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Bisphenol A: The parent compound, widely used in the production of plastics and resins.
Bisphenol S: Another analog used as a substitute for Bisphenol A in some applications.
Bisphenol F: Used in the production of epoxy resins and coatings. The uniqueness of this compound lies in its stable isotope labeling, which allows for precise tracing and quantification in scientific research
Propiedades
Fórmula molecular |
C20H18O2 |
|---|---|
Peso molecular |
295.4 g/mol |
Nombre IUPAC |
4-[1-(4-hydroxyphenyl)-1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]phenol |
InChI |
InChI=1S/C20H18O2/c1-20(15-5-3-2-4-6-15,16-7-11-18(21)12-8-16)17-9-13-19(22)14-10-17/h2-14,21-22H,1H3/i2D,3D,4D,5D,6D |
Clave InChI |
VOWWYDCFAISREI-VIQYUKPQSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)[2H])[2H] |
SMILES canónico |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


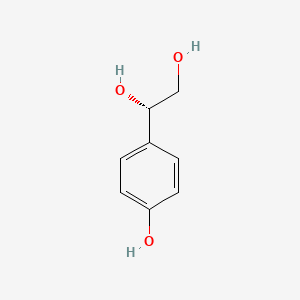



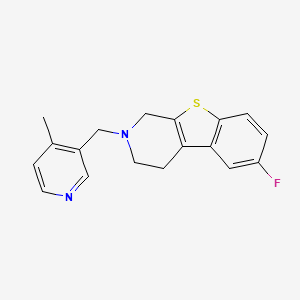
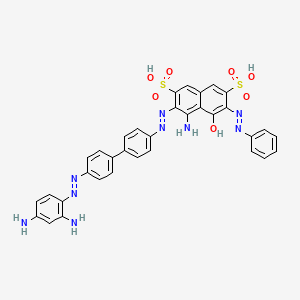
![(4aS,7aR)-7-(hydroxymethyl)-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,7aH-cyclopenta[c]pyran-5-yl 4-hydroxybenzoate](/img/structure/B12424402.png)
